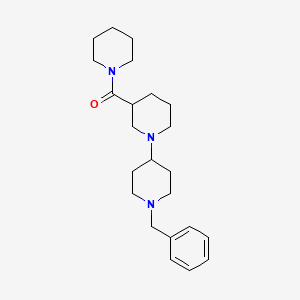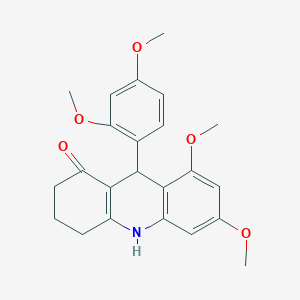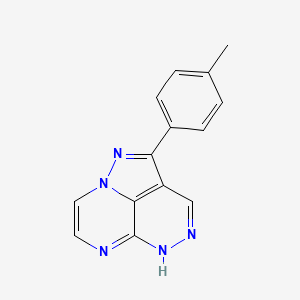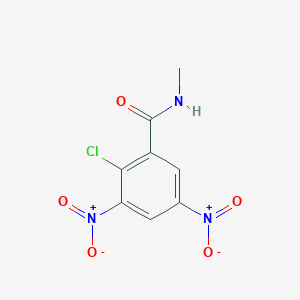
(1'-Benzyl-1,4'-bipiperidin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a benzyl group attached to a bipiperidine core, further linked to a piperidine moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by a series of condensation reactions to form the bipiperidine structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency. The use of high-pressure and temperature-controlled environments is common to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Aplicaciones Científicas De Investigación
(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that it can bind to active sites, altering the conformation and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1’-Benzyl-1,4’-bipiperidin-3-yl)methanol
- (1’-Benzyl-1,4’-bipiperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H35N3O |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H35N3O/c27-23(25-13-5-2-6-14-25)21-10-7-15-26(19-21)22-11-16-24(17-12-22)18-20-8-3-1-4-9-20/h1,3-4,8-9,21-22H,2,5-7,10-19H2 |
Clave InChI |
QROKWTDNZKOYDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one](/img/structure/B12488876.png)

![1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B12488892.png)
![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine](/img/structure/B12488899.png)

![4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12488919.png)
![N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488924.png)
![(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12488925.png)

![Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488943.png)
![5-(3-bromophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488950.png)
![(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12488969.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B12488972.png)

